Ethyl 3-hydroxy-2-methylbutyrate
Ethyl 3-hydroxy-2-methylbutyrate
(+-)-Ethyl 3-hydroxy-2-methylbutyrate belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane (+-)-Ethyl 3-hydroxy-2-methylbutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-ethyl 3-hydroxy-2-methylbutyrate is primarily located in the membrane (predicted from logP) and cytoplasm (+-)-Ethyl 3-hydroxy-2-methylbutyrate has a fruity and green taste.
Brand Name:
Vulcanchem
CAS No.:
27372-03-8
VCID:
VC21142735
InChI:
InChI=1S/C7H14O3/c1-4-10-7(9)5(2)6(3)8/h5-6,8H,4H2,1-3H3
SMILES:
CCOC(=O)C(C)C(C)O
Molecular Formula:
C30H48O3
Molecular Weight:
456.7 g/mol
Ethyl 3-hydroxy-2-methylbutyrate
CAS No.: 27372-03-8
Cat. No.: VC21142735
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+-)-Ethyl 3-hydroxy-2-methylbutyrate belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane (+-)-Ethyl 3-hydroxy-2-methylbutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-ethyl 3-hydroxy-2-methylbutyrate is primarily located in the membrane (predicted from logP) and cytoplasm (+-)-Ethyl 3-hydroxy-2-methylbutyrate has a fruity and green taste. |
|---|---|
| CAS No. | 27372-03-8 |
| Molecular Formula | C30H48O3 |
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | ethyl 3-hydroxy-2-methylbutanoate |
| Standard InChI | InChI=1S/C7H14O3/c1-4-10-7(9)5(2)6(3)8/h5-6,8H,4H2,1-3H3 |
| Standard InChI Key | BZFWGBFTIQSEBN-UHFFFAOYSA-N |
| Isomeric SMILES | CCC(CC)(/C=C/CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
| SMILES | CCOC(=O)C(C)C(C)O |
| Canonical SMILES | CCC(CC)(C=CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
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